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Compound of Interest

Compound Name: c-Met-IN-15

Cat. No.: B10805565

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of cell
growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated
in the progression of numerous cancers, making it an attractive target for therapeutic
intervention. c-Met-IN-15 is a small molecule inhibitor of c-Met kinase activity. These
application notes provide detailed protocols for in vitro assays to characterize the activity of c-
Met-IN-15, including a biochemical kinase assay, a cellular phosphorylation assay, and a cell
viability assay.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces receptor dimerization and
autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers
downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which
promote cell proliferation, survival, and migration.
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-15.
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Quantitative Data Summary

The following table summarizes the inhibitory activity of compounds structurally related to c-
Met-IN-15.

Assay Type Compound Endpoint IC50 (pM) Reference

Biochemical
) D2 c-Met 1.3 [1]
Kinase Assay

Biochemical
) D25 c-Met 2.2 [1]
Kinase Assay

Experimental Protocols
Biochemical c-Met Kinase Assay

This assay measures the direct inhibitory effect of c-Met-IN-15 on the enzymatic activity of the
c-Met kinase domain.

Materials:

e Recombinant human c-Met kinase domain
e Poly (Glu, Tyr) 4:1 peptide substrate

o ATP

¢ Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e c-Met-IN-15
o ADP-Glo™ Kinase Assay Kit (Promega) or similar
e 96-well white plates

» Plate reader capable of luminescence detection
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Protocol:

Prepare a serial dilution of c-Met-IN-15 in kinase buffer.

In a 96-well plate, add 5 pL of the diluted inhibitor or vehicle (DMSO) to the appropriate
wells.

Add 10 pL of a solution containing the c-Met kinase and the peptide substrate in kinase
buffer to each well.

Initiate the kinase reaction by adding 10 pL of ATP solution in kinase buffer to each well. The
final ATP concentration should be at or near the Km for c-Met.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay protocol.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This assay determines the ability of c-Met-IN-15 to inhibit HGF-induced c-Met
autophosphorylation in a cellular context.

Materials:

c-Met dependent cancer cell line (e.g., MNNG/HOS, GTL-16, or MKN-45)
Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Hepatocyte Growth Factor (HGF)

c-Met-IN-15

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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e Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.qg.,
anti-GAPDH)

o SDS-PAGE and Western blotting equipment

Protocol:

e Seed cells in 6-well plates and allow them to adhere overnight.

» Starve the cells in a serum-free medium for 16-24 hours.

o Pre-treat the cells with various concentrations of c-Met-IN-15 or vehicle (DMSO) for 2 hours.
o Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates.

o Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Met, total
c-Met, and the loading control.

e Quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Cell Viability (MTT) Assay

This assay evaluates the effect of c-Met-IN-15 on the proliferation and viability of c-Met
dependent cancer cells.

Materials:

c-Met dependent cancer cell line

Cell culture medium

c-Met-IN-15

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

e 96-well plates

o Microplate reader capable of absorbance measurement at 570 nm

Protocol:

e Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
o Treat the cells with a serial dilution of c-Met-IN-15 or vehicle (DMSO).

 Incubate the plate for 72 hours at 37°C in a CO2 incubator.

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 150 pL of solubilization solution to each well to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a c-Met inhibitor
like c-Met-IN-15.
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Caption: General workflow for in vitro characterization of c-Met-IN-15.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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